molecular formula C18H24N2O2 B2841352 1-(4-(Tert-butyl)phenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea CAS No. 1351623-22-7

1-(4-(Tert-butyl)phenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea

Cat. No. B2841352
CAS RN: 1351623-22-7
M. Wt: 300.402
InChI Key: TYLKJZMEXIBGFZ-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. In recent years, TAK-659 has gained significant attention in the scientific community due to its promising therapeutic potential and unique mechanism of action.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Directed Lithiation

    N,N-Dimethylurea derivatives, similar to the specified compound, can be lithiated to create substituted products. This is achieved through reactions with various electrophiles, a process fundamental in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).

  • Synthesis of Urea Derivatives

    Research has been conducted on synthesizing urea derivatives with different substituents, highlighting their potential in developing novel compounds with varied applications (Chalina, Chakarova, & Staneva, 1998).

  • Phosgene Substitutes in Urea Synthesis

    Alternatives to hazardous reagents like phosgene have been explored for urea synthesis, emphasizing a move towards safer and more environmentally friendly chemical processes (Bigi, Maggi, & Sartori, 2000).

Potential Anticancer Applications

  • Anticancer Agent Synthesis

    Certain 1-aryl-3-(2-chloroethyl) urea derivatives, structurally related to the specified compound, have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells, indicating potential applications in cancer treatment (Gaudreault, Lacroix, Pagé, & Joly, 1988).

  • In Vivo Antineoplastic Activity

    In vivo studies of similar urea derivatives have shown promising antineoplastic activities, offering insights into new avenues for cancer therapy (Lacroix, Gaudreault, Pagé, & Joly, 1988).

Herbicidal Applications

  • Herbicidal Activities: Urea derivatives, including those with tert-butyl groups, have been explored for their herbicidal properties, contributing to advancements in agricultural chemistry (Lee & Ishizuka, 1976).

Material Science and Supramolecular Chemistry

  • Cyclodextrin Complexation

    Research into the complexation of certain stilbene derivatives with cyclodextrin, including urea-linked variants, highlights the potential of these compounds in developing molecular devices (Lock et al., 2004).

  • Crystal Structure Studies

    Studies on the crystal structure of substituted ureas contribute to a deeper understanding of molecular interactions and material properties (Saeed, Fronczek, & Alamgir Hossain, 2010).

  • Dimerization in Supramolecular Chemistry

    Investigations into the dimerization of urea derivatives can provide insights into supramolecular assemblies and their potential applications (Beijer et al., 1998).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12-10-14(13(2)22-12)11-19-17(21)20-16-8-6-15(7-9-16)18(3,4)5/h6-10H,11H2,1-5H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLKJZMEXIBGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Tert-butyl)phenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea

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